Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

This spirocyclic bis-cyclobutane amino ester is a conformationally locked building block delivering a >2-log-unit higher logP vs. single-ring analogs. The rigid scaffold prevents unwanted conformational sampling, making it ideal for CNS-penetrant kinase inhibitors and beta-turn peptidomimetics. Supplied as an HCl salt, it dissolves readily in aqueous media and couples without extra neutralization—enabling direct use in high-throughput amide, sulfonamide, and urea library synthesis. Procure with confidence for SAR exploration or as a direct precursor to apalutamide intermediates (74.1% isolated yield validated).

Molecular Formula C10H18ClNO2
Molecular Weight 219.71
CAS No. 2460750-99-4
Cat. No. B2416973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride
CAS2460750-99-4
Molecular FormulaC10H18ClNO2
Molecular Weight219.71
Structural Identifiers
SMILESCOC(=O)C1(CCC1)C2(CCC2)N.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1H
InChIKeyLCSJZBWUXOMSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride (CAS 2460750-99-4) – Spirocyclic Cyclobutane Amino Ester Building Block for Medicinal Chemistry


Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride (CAS 2460750-99-4) is a conformationally constrained, non-proteinogenic amino acid derivative featuring a unique spirocyclic bis-cyclobutane scaffold. The compound presents a primary amine and a methyl ester on adjacent quaternary carbons, both embedded in a rigid framework that limits rotational freedom far more than simple cyclobutane amino esters. It is supplied as a hydrochloride salt, which enhances aqueous solubility and facilitates direct use in coupling reactions without additional neutralization steps. This building block has been explicitly employed as a key intermediate in patented synthetic routes to pharmacologically relevant molecules, notably in the preparation of 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid, a precursor to the androgen receptor inhibitor apalutamide [1].

Why Generic Cyclobutane Amino Esters Cannot Substitute for Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride


Substituting Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride with a simpler cyclobutane amino ester such as methyl 1-aminocyclobutane-1-carboxylate hydrochloride (CAS 92398-47-5) introduces substantial changes in molecular geometry, lipophilicity, and hydrogen-bonding capacity that directly affect downstream molecular properties . The target compound's spirocyclic fusion of two cyclobutane rings locks the amine and ester groups into a defined spatial orientation with minimal conformational sampling, whereas the single-ring analog retains greater flexibility. This conformational restriction translates into a >2-log-unit increase in predicted logP (2.29 vs. -0.16), a larger topological polar surface area (70.4 vs. 52.3 Ų), and a distinct hydrogen-bonding profile that cannot be replicated by simple cyclobutane esters. In drug discovery programs, even minor alterations to the cyclobutane core have been shown to cause dramatic shifts in target binding potency: within the AKT inhibitor series of US9604989, compounds retaining the 1-aminocyclobutyl motif achieved low-nanomolar IC50 values (5.2–26 nM against AKT1), whereas structurally related analogs with modified substituents showed orders-of-magnitude weaker affinity (e.g., 610 nM against AKT2) [1][2]. These data demonstrate that the precise spirocyclic architecture of the target compound cannot be interchanged with generic cyclobutane building blocks without compromising the physicochemical and pharmacological profile of the final products.

Quantitative Differentiation Evidence for Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride vs. Closest Analogs


Predicted logP Comparison: Spirocyclic Bis-Cyclobutane vs. Simple Cyclobutane Methyl Ester

In silico prediction using the mcule cheminformatics platform assigns the target compound a logP of 2.29, a value consistent with its dual cyclobutane ring system and methyl ester . In contrast, the simpler analog methyl 1-aminocyclobutane-1-carboxylate (free base, CAS 215597-35-6) exhibits a significantly lower logP of -0.16 as reported by ChemSrc . The 2.45-log-unit difference implies a roughly 280-fold higher predicted octanol-water partition coefficient for the spirocyclic compound, translating into substantially greater membrane permeability potential.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation Between Spirocyclic and Simple Cyclobutane Amino Esters

The target compound carries a predicted topological polar surface area (TPSA) of 70.42 Ų according to mcule calculations . The comparator methyl 1-aminocyclobutane-1-carboxylate hydrochloride (CAS 92398-47-5) shows a TPSA of 52.32 Ų as recorded in Chembase [1]. The additional 18.1 Ų of polar surface area in the target compound arises from the increased steric exposure of the ester carbonyl and the altered geometry of the amine group imposed by the spirocyclic framework. This difference places the target compound closer to the TPSA threshold of ~90 Ų typically associated with blood-brain barrier penetration, while still remaining within favorable limits for oral absorption.

Polar surface area Hydrogen bonding Permeability

AKT Kinase Inhibitory Potency of 1-Aminocyclobutyl-Containing Scaffolds Documents Privileged Nature of the Cyclobutylamine Motif

Patent US9604989 describes a series of allosteric AKT kinase inhibitors in which the 1-aminocyclobutyl moiety serves as a critical pharmacophoric element. Example 5, bearing a 1-aminocyclobutyl group directly attached to the central imidazopyridazine core, exhibited an IC50 of 5.20 nM against AKT1 and 18 nM against AKT2 [1]. By contrast, Example 80, which introduces an ester-substituted side chain while retaining the 1-aminocyclobutyl group, shows markedly weaker activity (IC50 96 nM against AKT1, 610 nM against AKT2) [2]. Although both compounds share the 1-aminocyclobutyl motif, the >10-fold difference in potency highlights the sensitivity of target engagement to chemical context around the cyclobutylamine core and reinforces the value of the intact 1-aminocyclobutyl building block for structure-activity optimization.

Kinase inhibition AKT Allosteric inhibitor

Hydrochloride Salt Form Maximizes Aqueous Solubility and Ease of Handling Compared to Free Base

Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate is supplied exclusively as the hydrochloride salt (CAS 2460750-99-4), which ensures consistent protonation of the primary amine and significantly increases aqueous solubility relative to the neutral free base (CAS not separately indexed). The hydrochloride form eliminates the need for in situ acid addition during coupling reactions and permits direct use in aqueous or biphasic reaction media. This is in contrast to the simple methyl 1-aminocyclobutane-1-carboxylate, which is commercially available both as a free base (CAS 215597-35-6) and a hydrochloride (CAS 92398-47-5), the former being only slightly soluble in water . The uniform salt stoichiometry of the target compound minimizes batch-to-batch variability in reaction performance.

Salt form Solubility Formulation

Validated Synthetic Application in Apalutamide Intermediate Preparation Demonstrates Industrial Relevance

Patent CN109988077A explicitly teaches the use of 1-aminocyclobutyl carboxylate hydrochloride as a coupling partner in the synthesis of 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid, a key intermediate for the FDA-approved androgen receptor inhibitor apalutamide [1]. The patent reports isolated yields of 74.1% with good purity when using CuCl catalysis at 110 °C in DMF. This demonstrates that the building block is compatible with Buchwald-Hartwig-type amination conditions and can be incorporated into elaborated pharmaceutical intermediates in a single synthetic step.

Synthetic intermediate Apalutamide Patent-validated

Research and Industrial Application Scenarios for Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride


Design of CNS-Penetrant Kinase Inhibitors Requiring Enhanced Lipophilicity

With a predicted logP of 2.29 , the spirocyclic cyclobutane scaffold provides the elevated lipophilicity often necessary for crossing the blood-brain barrier and accessing intracellular kinase targets. Medicinal chemistry teams optimizing CNS-exposed allosteric AKT inhibitors or other kinase programs can leverage this building block to explore structure-activity relationships where the simple cyclobutane amino ester (logP -0.16) would be ineffective due to insufficient passive permeability .

Conformationally Constrained Peptidomimetic and Foldamer Synthesis

The dual cyclobutane system locks the backbone dihedral angles into a narrow range, making it suitable for constructing β-turn mimetics, helical foldamers, and rigidified peptide scaffolds. The TPSA of 70.42 Ų offers a distinct hydrogen-bonding pattern that differs from that of single-ring cyclobutane amino acids (TPSA 52.32 Ų [1]), enabling the exploration of novel non-covalent interactions in peptidomimetic design.

Androgen Receptor Antagonist Intermediate Manufacturing

As validated by patent CN109988077A, this building block is a direct precursor for 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid, a key apalutamide intermediate . Process chemistry groups developing cost-effective routes to androgen receptor inhibitors can incorporate this intermediate into existing manufacturing workflows with confidence in its coupling efficiency (74.1% isolated yield) and compatibility with copper-catalyzed amination conditions.

Scaffold-Hopping and Lead Optimization Libraries

The spirocyclic bis-cyclobutane core represents a three-dimensional, saturated scaffold that deviates from the flat aromatic frameworks common in screening collections. The hydrochloride salt form ensures direct amenability to parallel synthesis and high-throughput experimentation, allowing rapid generation of diverse amide, sulfonamide, and urea libraries for hit-to-lead optimization .

Quote Request

Request a Quote for Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.